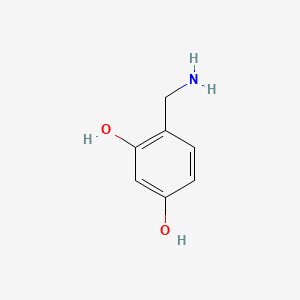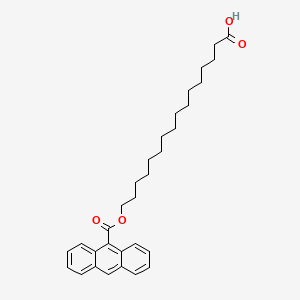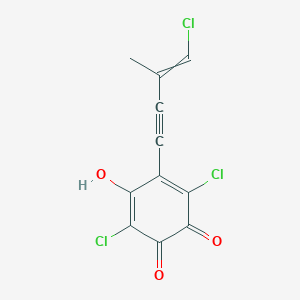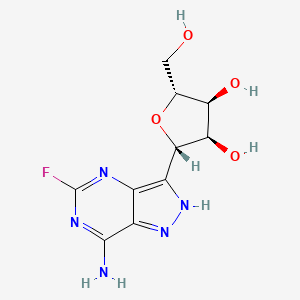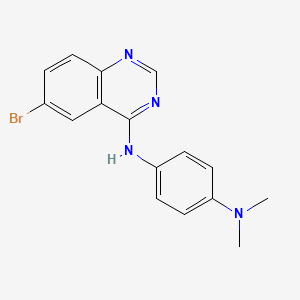
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine is a member of quinazolines.
Scientific Research Applications
Antimalarial Drug Development
Quinazolines, including compounds similar to N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine, have been synthesized and evaluated for their antimalarial activity. One such compound, SSJ-717, has shown promise as a potent antimalarial drug lead (Mizukawa et al., 2021).
Organic Synthesis and Chemical Research
Research on the bromination of related compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has led to the synthesis of various bromination products, including sulfur-functionalized quinone derivatives (Aitken et al., 2016).
Radiolabeled Probe Development
Compounds analogous to N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine have been used in the synthesis of radiolabeled probes, such as SMA41, designed for studying the targeting of specific receptors like the epidermal growth factor receptor (EGFR) (Matheson et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
Research has been conducted on similar compounds for applications in organic light-emitting diodes (OLEDs). Novel host materials, including those based on naphthalene-1,4-diamine derivatives, have been synthesized and shown to exhibit high thermal and morphological stability, contributing to the development of efficient yellow phosphorescent OLEDs (Zhang et al., 2015).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to the queried compound, have shown potent antibacterial activity against multidrug-resistant Staphylococcus aureus and other pathogens. These compounds present a promising platform for the development of new antibacterial agents (Van Horn et al., 2014).
Antileishmanial Activity
Similar quinazoline derivatives have been synthesized and tested for their efficacy against Leishmania donovani and L. amazonensis, showing potential as antileishmanial agents (Van Horn et al., 2014).
properties
Product Name |
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine |
|---|---|
Molecular Formula |
C16H15BrN4 |
Molecular Weight |
343.22 g/mol |
IUPAC Name |
1-N-(6-bromoquinazolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H15BrN4/c1-21(2)13-6-4-12(5-7-13)20-16-14-9-11(17)3-8-15(14)18-10-19-16/h3-10H,1-2H3,(H,18,19,20) |
InChI Key |
YJXQXNMNLWGBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



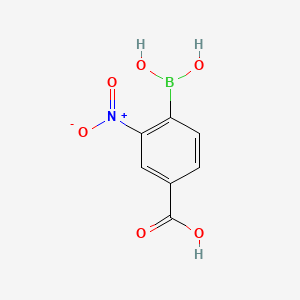
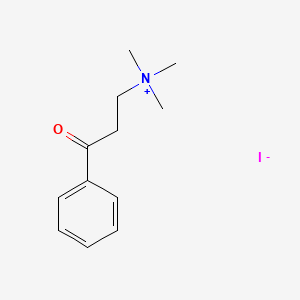
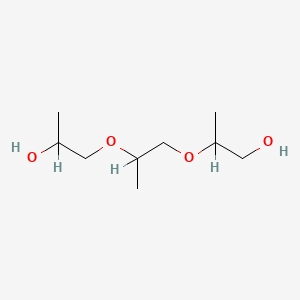
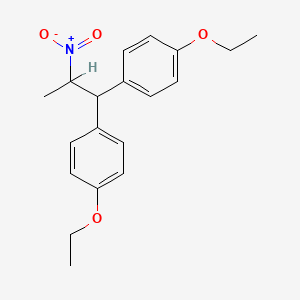
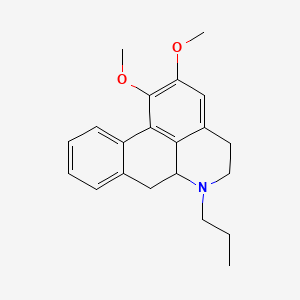
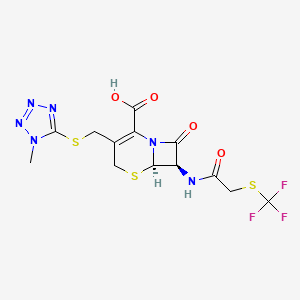
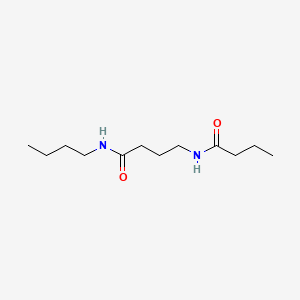
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)
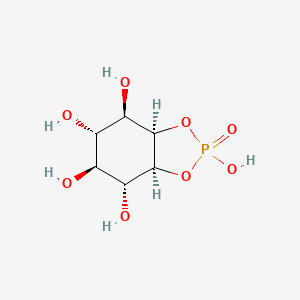
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
